molecular formula C6H11FO5 B1141977 2-Deoxy-2-fluoro-D-mannose CAS No. 38440-79-8

2-Deoxy-2-fluoro-D-mannose

Cat. No.: B1141977
CAS No.: 38440-79-8
M. Wt: 182.15 g/mol
InChI Key: AOYNUTHNTBLRMT-SLPGGIOYSA-N
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Description

2-Deoxy-2-fluoro-D-mannose is a fluorinated sugar derivative with the molecular formula C6H11FO5. It is a white solid that is soluble in water and various organic solvents. This compound is an important carbohydrate with a wide range of applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Deoxy-2-fluoro-D-mannose plays a significant role in biochemical reactions due to its ability to mimic natural mannose. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase, an enzyme that phosphorylates this compound, converting it into this compound-6-phosphate . This interaction is crucial as it allows the compound to enter metabolic pathways similar to those of glucose and mannose. Additionally, this compound interacts with glucose transporter 1 (GLUT1), facilitating its uptake into cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce autophagic cell death in glioma cells by blocking glycolysis . This compound also affects gene expression by altering the levels of specific metabolites, which can lead to changes in cellular functions. For example, in tumor cells, this compound uptake is dose-dependently inhibited by D-glucose, indicating its competitive interaction with glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to hexokinase, leading to its phosphorylation and subsequent conversion into this compound-6-phosphate . This phosphorylated form can then participate in metabolic pathways, similar to glucose and mannose. Additionally, this compound can inhibit specific enzymes involved in glycolysis, leading to a reduction in glycolytic flux and induction of autophagic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly phosphorylated by hexokinase, with 98% conversion into this compound-6-phosphate within 30 minutes . Over longer periods, the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, in tumor-bearing rats, the compound showed significant uptake in tumors within 60 minutes of injection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effectively taken up by tumor cells, leading to significant metabolic changes . At higher doses, there may be toxic or adverse effects, such as increased autophagic cell death . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is phosphorylated by hexokinase to form this compound-6-phosphate, which can then enter glycolytic and other metabolic pathways . This compound can also be converted to 2-Deoxy-2-fluoro-D-glucose and its phosphorylated form, indicating its versatility in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through glucose transporter 1 (GLUT1) . This transporter facilitates the uptake of the compound into cells, where it can participate in various metabolic processes. The distribution of this compound within tissues is influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it undergoes phosphorylation by hexokinase . This localization is crucial for its activity, as it allows the compound to participate in glycolytic and other metabolic pathways. Additionally, the phosphorylated form of this compound can be trapped within cells, leading to its accumulation in specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-2-fluoro-D-mannose can be synthesized through several methods. One common approach involves the fluorination of protected mannose derivatives. For example, the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose with tetraalkylammonium fluorides provides a high-yield synthetic route to 2-deoxy-2-fluoro-D-glucose . Another method involves the radiofluorination of precursors with 18F-KF/Kryptofix222, followed by removal of protecting groups with acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods to those described above. The process is optimized for high yield and purity, often involving high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-D-mannose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-fluoro-D-mannose is unique due to its specific structural features and biological activity. Its ability to act as a radiolabeled tracer in PET imaging and its role in inhibiting glycolysis make it particularly valuable in medical research .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311592
Record name 2-Fluoro-2-deoxy-D-glucose
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Molecular Weight

182.15 g/mol
Source PubChem
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CAS No.

29702-43-0, 38440-79-8, 86783-82-6
Record name 2-Fluoro-2-deoxy-D-glucose
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Record name Fludeoxyglucose
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Record name 2-Deoxy-2-fluoromannose
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Record name 2-Fluoro-2-deoxy-D-glucose
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Record name 2-FLUORO-2-DEOXY-D-GLUCOSE
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